molecular formula C18H23NO6 B1590600 Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate CAS No. 81937-39-5

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

Cat. No.: B1590600
CAS No.: 81937-39-5
M. Wt: 349.4 g/mol
InChI Key: DDOHSQHYRPGUIN-UHFFFAOYSA-N
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Description

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a complex organic compound that belongs to the class of malonates. It is characterized by the presence of a diethyl malonate core, which is substituted with a 1-(4-acetamidophenyl)-1-oxopropan-2-yl group. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate typically involves the following steps:

    Preparation of Diethyl Malonate: Diethyl malonate is prepared by the esterification of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

    Formation of the Intermediate: The intermediate, 1-(4-acetamidophenyl)-1-oxopropan-2-yl, is synthesized by the acetylation of 4-aminophenylpropan-2-one using acetic anhydride.

    Condensation Reaction: The final step involves the condensation of diethyl malonate with the intermediate in the presence of a base such as sodium ethoxide. This reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, industrial processes often incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for ester substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of various drugs, including anti-inflammatory agents and antibiotics.

    Industry: The compound is employed in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Pathways Involved: It can modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis, making it useful in the development of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Diethyl Malonate: A simpler ester of malonic acid, used in similar synthetic applications.

    Diethyl Acetamidomalonate: Another derivative of malonic acid, used in the synthesis of amino acids and pharmaceuticals.

Uniqueness

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules that require precise structural features.

Properties

IUPAC Name

diethyl 2-[1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO6/c1-5-24-17(22)15(18(23)25-6-2)11(3)16(21)13-7-9-14(10-8-13)19-12(4)20/h7-11,15H,5-6H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOHSQHYRPGUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C(=O)C1=CC=C(C=C1)NC(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516556
Record name Diethyl [1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81937-39-5
Record name Diethyl [1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

24.407 ml. (0.16 mol) of diethyl malonate were added dropwise to a suspension of 7.631 g (0.159 mol) of sodium hydride in 90 ml of anhydrous dimethylformamide under a nitrogen atmosphere, the mixture was heated for 90 minutes to 50° C., then 37.462 g (0.166 mol) of 1-(4-acetylaminophenyl)-2-chloro-1-propanone were added and heating was continued for a further 3 hours to 80° C. After cooling the mixture was stirred into 1 l of ice water, saturated with sodium chloride and extracted exhaustively with ethyl acetate. The combined ethyl acetate extracts were dried over sodium sulphate, filtered over activated charcoal and concentrated by evaporation in vacuo, and the residue was purified by column chromatography on silica gel. After working up in the usual way 45.0 g (80% of theoretical) of a colourless oil were obtained, Rf 0.7 (El: EE). IR (KBr): 1747, 1732, 1676 cm−1 (C═O) MS: M+349
Quantity
0.16 mol
Type
reactant
Reaction Step One
Quantity
7.631 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
37.462 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate
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Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate
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Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate
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Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate
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Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate
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Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

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